N'-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide
Description
N’-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide is a complex organic compound that features a unique structure combining benzoyl, thienylmethylene, and thiazolidinyl groups
Properties
Molecular Formula |
C19H17N3O4S3 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-hydroxy-N'-[4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C19H17N3O4S3/c23-14-7-2-1-6-13(14)17(25)21-20-16(24)8-3-9-22-18(26)15(29-19(22)27)11-12-5-4-10-28-12/h1-2,4-7,10-11,23H,3,8-9H2,(H,20,24)(H,21,25)/b15-11+ |
InChI Key |
UWWKOPGYGCGNMT-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide typically involves multiple steps. One common method includes the condensation of 2-hydroxybenzoyl hydrazide with a thienylmethylene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction and then cooled to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N’-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxybenzoyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a thiazolidinyl group.
N-[8-(2-Hydroxybenzoyl)amino]monopotassium octanoate: Contains a benzoyl group and an octanoate chain.
2-Hydroxy-N’-(2-thienylmethylene)benzohydrazide: Similar structure but lacks the thiazolidinyl group.
Uniqueness
N’-(2-hydroxybenzoyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
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